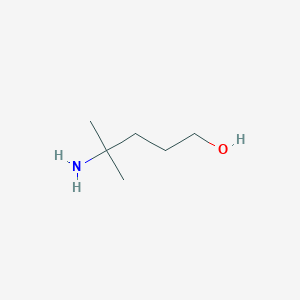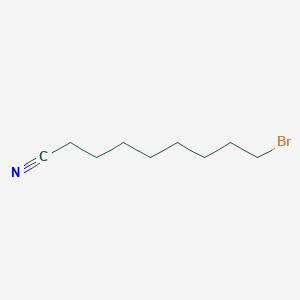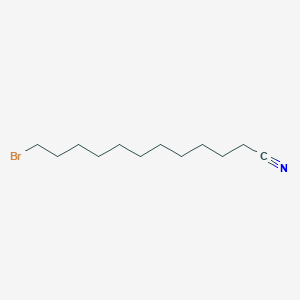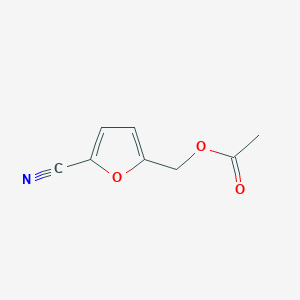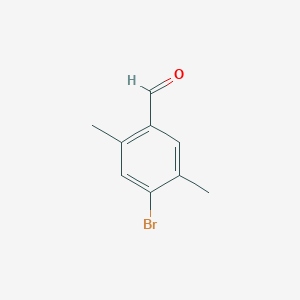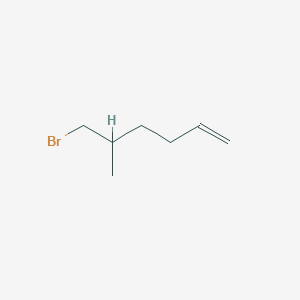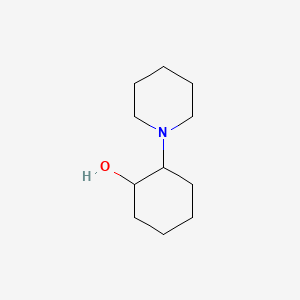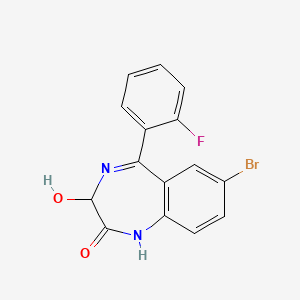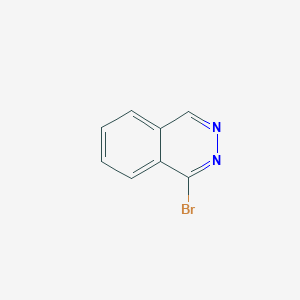
1-Bromo-4-methoxy-2-(methoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-methoxy-2-(methoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methoxymethyl group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-methoxy-2-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the bromination of 4-methoxy-2-(methoxymethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-methoxy-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 4-methoxy-2-(methoxymethyl)benzene by removing the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 4-methoxy-2-(methoxymethyl)phenol, 4-methoxy-2-(methoxymethyl)aniline, etc.
Oxidation: Formation of 4-methoxy-2-(methoxymethyl)benzaldehyde or 4-methoxy-2-(methoxymethyl)benzoic acid.
Reduction: Formation of 4-methoxy-2-(methoxymethyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-methoxy-2-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and methoxymethyl groups can undergo oxidation or reduction. These reactions can alter the compound’s structure and function, leading to various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-methoxy-2-(methoxymethyl)benzene can be compared with similar compounds such as:
1-Bromo-2-(methoxymethyl)benzene: Similar structure but lacks the methoxy group at the para position.
4-Methoxybenzyl bromide: Similar structure but lacks the methoxymethyl group.
2-Bromobenzyl methyl ether: Similar structure but lacks the methoxy group at the para position.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the presence or absence of certain functional groups.
Eigenschaften
IUPAC Name |
1-bromo-4-methoxy-2-(methoxymethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-6-7-5-8(12-2)3-4-9(7)10/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWYLHYVLKUTFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)
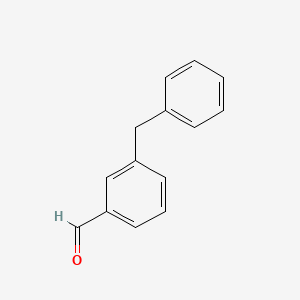
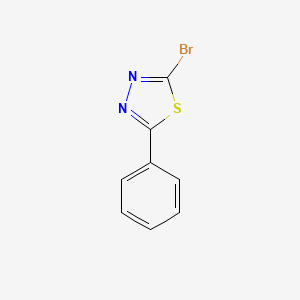
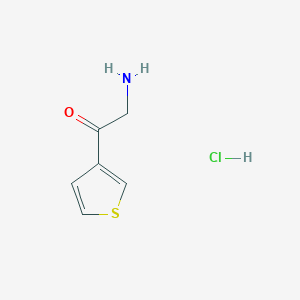
![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)
